molecular formula C11H6ClFN4 B1388395 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094425-19-0

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1388395
CAS No.: 1094425-19-0
M. Wt: 248.64 g/mol
InChI Key: GHWZNGPMUKVBLK-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a fluorophenyl group at the 3rd position. It has a molecular formula of C11H6ClFN4 and a molecular weight of 248.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .

Scientific Research Applications

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
  • 3-(3,3-Dimethylbutanoyl)amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 3-(3,3-Dimethylbutanoyl)amino[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Uniqueness

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and fluorophenyl groups, which impart specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-4-5-10-14-15-11(17(10)16-9)7-2-1-3-8(13)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZNGPMUKVBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

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